3-Fluoro-4-propylaniline

CAS No.: 1820000-35-8

Cat. No.: VC2750367

Molecular Formula: C9H12FN

Molecular Weight: 153.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820000-35-8 |

|---|---|

| Molecular Formula | C9H12FN |

| Molecular Weight | 153.2 g/mol |

| IUPAC Name | 3-fluoro-4-propylaniline |

| Standard InChI | InChI=1S/C9H12FN/c1-2-3-7-4-5-8(11)6-9(7)10/h4-6H,2-3,11H2,1H3 |

| Standard InChI Key | BXOAZBSINHBGIM-UHFFFAOYSA-N |

| SMILES | CCCC1=C(C=C(C=C1)N)F |

| Canonical SMILES | CCCC1=C(C=C(C=C1)N)F |

Introduction

Chemical Structure and Properties

Molecular Structure

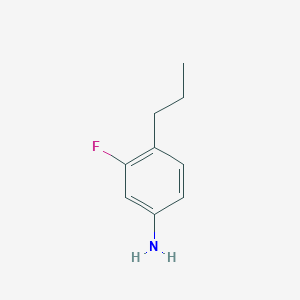

3-Fluoro-4-propylaniline is an aromatic amine compound with the molecular formula C9H12FN . The structure consists of a benzene ring with three key substituents: an amino group (-NH2), a fluorine atom at the 3-position, and a propyl chain (-C3H7) at the 4-position. This specific arrangement of functional groups contributes to the compound's unique chemical behavior and reactivity patterns. The fluorine atom, being highly electronegative, influences the electron distribution within the aromatic ring, while the propyl chain contributes to the hydrophobic characteristics of the molecule. The amine group serves as a key reactive site, allowing the compound to participate in various chemical transformations important for its application in organic synthesis and pharmaceutical development.

Physical Properties

The physical properties of 3-Fluoro-4-propylaniline are crucial for understanding its behavior in various chemical and biological systems. The compound has a molecular weight of 153.20 g/mol as confirmed by multiple sources . Although comprehensive empirical data on its physical state is limited in the available literature, by analogy with similar aniline derivatives, it is expected to exist as a crystalline solid at standard temperature and pressure. The compound's identity is officially recognized through its unique Chemical Abstracts Service (CAS) registry number 1820000-35-8, which serves as its primary identifier in chemical databases and literature . Based on structural analysis and comparison with related compounds, 3-Fluoro-4-propylaniline would likely exhibit moderate solubility in organic solvents while showing limited solubility in water due to its aromatic nature and the presence of the hydrophobic propyl chain.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H12FN | |

| Molecular Weight | 153.20 g/mol | |

| CAS Number | 1820000-35-8 | |

| Boiling Point | Not Available | |

| Melting Point | Not Available | |

| Density | Not Available | |

| Flash Point | Not Available |

Chemical Properties

Synthesis Methods

Common Synthesis Routes

Applications

Pharmaceutical Applications

3-Fluoro-4-propylaniline has emerged as a valuable building block in pharmaceutical synthesis, particularly in the development of antimicrobial and anti-inflammatory agents. The compound serves as a key intermediate in the preparation of various pharmaceutical products, where the fluorine atom often contributes to enhanced metabolic stability and improved bioavailability of the resulting drug molecules. Fluorinated compounds typically exhibit increased lipophilicity, which can facilitate membrane penetration—a critical factor for antimicrobial efficacy. Research indicates that derivatives of this compound have shown promising activity against bacterial pathogens including Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents. The strategic positioning of the fluorine atom and propyl group in 3-Fluoro-4-propylaniline allows for further structural modifications to optimize pharmacological properties, making it a versatile starting material for medicinal chemistry research focused on addressing challenges such as antimicrobial resistance.

Research Applications

In the research domain, 3-Fluoro-4-propylaniline plays a significant role as a versatile building block for creating structurally diverse compounds with potential biological activities. Researchers utilize this compound in the synthesis of complex organic molecules, including Schiff bases and functionalized heterocycles that may exhibit specific pharmacological properties. The presence of the fluorine atom is particularly valuable in medicinal chemistry research, as it can significantly alter the electronic properties, lipophilicity, and metabolic stability of drug candidates. Studies exploring derivatives of 3-Fluoro-4-propylaniline have investigated their potential in developing novel antimycobacterial agents, particularly against drug-resistant strains of Mycobacterium tuberculosis . This research direction is especially important given the global challenge of antimicrobial resistance and the urgent need for new antibiotics with novel mechanisms of action. The compound's structural features allow for systematic modifications to establish structure-activity relationships (SAR), an essential aspect of rational drug design.

Biological Activity

Antimicrobial Properties

One of the most significant biological activities associated with 3-Fluoro-4-propylaniline and its derivatives is their antimicrobial potential. Research indicates that the compound and structurally similar fluorinated anilines have demonstrated promising inhibitory effects against various bacterial pathogens. The presence of fluorine in these molecules often enhances their ability to penetrate bacterial cell membranes, contributing to their antimicrobial efficacy. The mechanism of action typically involves disruption of bacterial cell wall integrity, leading to cell death. Studies have shown that similar fluorinated compounds exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential clinical relevance. The antimicrobial properties of this compound class make them attractive candidates for further development in addressing the growing challenge of antibiotic resistance, particularly when conventional antibiotics are becoming increasingly ineffective against resistant bacterial strains.

Anti-inflammatory Activity

In addition to antimicrobial properties, 3-Fluoro-4-propylaniline has been noted for its anti-inflammatory potential. The anti-inflammatory activity is attributed to the compound's ability to inhibit specific enzymes and signaling pathways involved in the inflammatory response. While the exact mechanisms remain to be fully elucidated, research on related fluorinated compounds suggests possible inhibition of pro-inflammatory cytokine production or modulation of key inflammatory mediators. This anti-inflammatory activity complements the antimicrobial properties, potentially offering dual benefits in treating infectious conditions that are accompanied by inflammation. The compound's structural features allow for further modifications to optimize this anti-inflammatory activity, potentially leading to the development of novel anti-inflammatory agents with improved efficacy and reduced side effects. Research in this area continues to explore structure-activity relationships to better understand the molecular basis of the observed anti-inflammatory effects and to develop more potent derivatives.

Structure-Activity Relationships

Current Research and Future Directions

Recent Developments

Recent research on 3-Fluoro-4-propylaniline has focused on expanding its applications in medicinal chemistry and exploring novel synthetic methodologies. Several patents have been filed related to the synthesis and use of this compound, indicating ongoing industrial interest in its potential applications. Current studies are investigating its role as a building block in the development of new antimicrobial agents, particularly those targeting drug-resistant bacterial strains. Research in the field of 4-alkoxyquinolines, which may incorporate 3-Fluoro-4-propylaniline or related structures, has shown promising results in antimycobacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.05 μM against Mycobacterium tuberculosis . This represents a significant advancement in the development of potential treatments for tuberculosis, especially drug-resistant forms. Additionally, improved synthetic routes for 3-Fluoro-4-propylaniline and its derivatives are being developed, with a focus on greener chemistry approaches that minimize environmental impact while maintaining high yields and purity.

Future Research Opportunities

The future research landscape for 3-Fluoro-4-propylaniline presents numerous opportunities for scientific exploration and application development. One promising direction involves the systematic modification of its structure to develop a comprehensive understanding of structure-activity relationships, particularly in relation to antimicrobial and anti-inflammatory properties. This could lead to the design of more potent and selective therapeutic agents targeting specific bacterial strains or inflammatory pathways. Another potential research avenue involves the incorporation of 3-Fluoro-4-propylaniline into more complex molecular frameworks, such as heterocycles or macrocycles, to create novel compounds with enhanced pharmacological profiles. The development of more efficient and environmentally friendly synthetic methods for this compound and its derivatives represents yet another important research direction, potentially involving catalytic approaches, flow chemistry, or biocatalysis. Additionally, the exploration of potential applications beyond pharmaceuticals, such as in materials science or agricultural chemistry, could reveal new uses for this versatile compound class.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume